molecular formula C9H18N2O B12982611 N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine

N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine

Cat. No.: B12982611
M. Wt: 170.25 g/mol
InChI Key: GQFZZCBDDFQCAC-UHFFFAOYSA-N
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Description

N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine is a compound that features both a pyrrolidine ring and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which forms the oxetane ring under moderate heating conditions . The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and appropriate alkyl halides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while substitution reactions can produce various pyrrolidine derivatives .

Scientific Research Applications

N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, which can be crucial for its biological activity. The pyrrolidine ring can enhance binding affinity to specific targets, making the compound effective in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Pyrrolidin-1-yl)ethyl)oxetan-3-amine is unique due to the presence of both the oxetane and pyrrolidine rings. This dual-ring structure imparts unique chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)oxetan-3-amine

InChI

InChI=1S/C9H18N2O/c1-2-5-11(4-1)6-3-10-9-7-12-8-9/h9-10H,1-8H2

InChI Key

GQFZZCBDDFQCAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2COC2

Origin of Product

United States

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